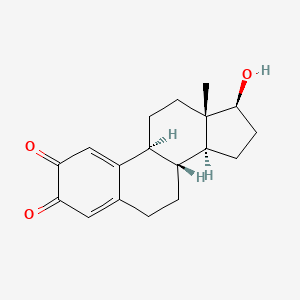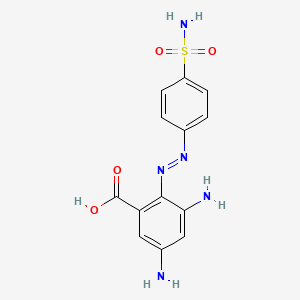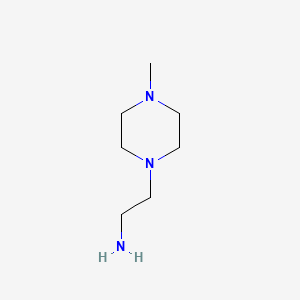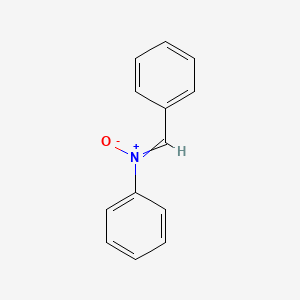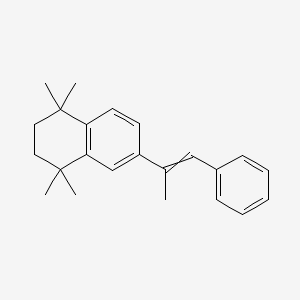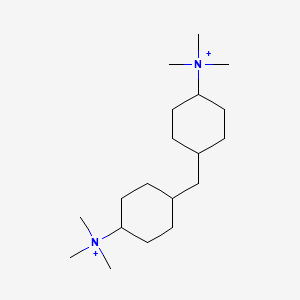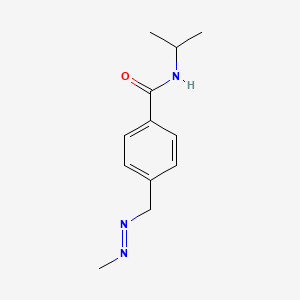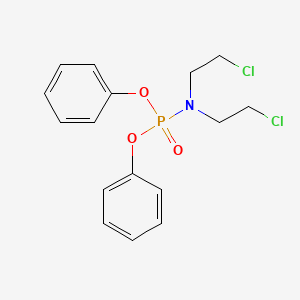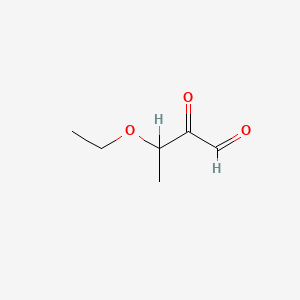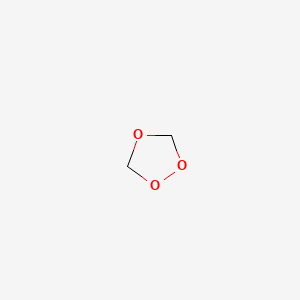
1,2,4-Trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-trioxolane is a member of the class of trioxolanes that is cyclopentane in which the carbon atoms at positions 1, 2 and 5 are replaced by oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications and Mechanism of Action
1,2,4-Trioxolanes have gained prominence for their potential as antimalarial agents. They are known for their reactivity with ferrous iron, which is hypothesized to be a significant factor in their antimalarial action. Studies have utilized fluorescent chemical probes to study the subcellular localization of 1,2,4-trioxolanes, revealing distinct accumulation patterns in Plasmodium falciparum parasites, and suggesting the involvement of adamantane-derived carbon-centered radicals in their antimalarial mechanism (Hartwig et al., 2011). Furthermore, investigations into the structure-activity relationship of 1,2,4-trioxolanes have highlighted the importance of specific structural features, such as the spiroadamantane flanking the trioxolane ring, for their antimalarial potency (Dong et al., 2005).
Chemiluminescence and Biomedical Applications
Research has also explored the chemiluminescence of 1,2,4-trioxolanes in biomimetic reactions with Fe(II), recognizing their potential as the next generation of synthetic antimalarial drugs. This phenomenon paves the way for innovative studies in pharmacologically active peroxides in biomedical applications, allowing for the exploration of their therapeutic potential beyond antimalarial use (Kazakov et al., 2012).
Tumor-Activated Prodrug Strategy
A novel approach involves utilizing the 1,2,4-trioxolane scaffold for tumor-targeted drug delivery. This method leverages the heightened concentrations of Fe(II) in cancer cells and the tumor microenvironment to trigger drug release from Fe(II)-reactive prodrug conjugates. This strategy, exemplified in the context of microtubule toxins and DNA-alkylating agents, has shown promising results in preclinical cancer models and suggests the potential of 1,2,4-trioxolane conjugates in enhancing the therapeutic index of a range of cancer chemotherapeutics (Spangler et al., 2016).
Electrosynthesis and Functional Group Transformation
1,2,4-Trioxolanes have also been the focus of studies exploring their electrosynthesis and the transformation of functional groups. For instance, electrolytic cleavage of 1,2,4-trioxolanes derived from sunflower oil methyl esters has been examined, revealing potential applications in the formation of aldehydes, terminal alkenes, and acetals (Soriano et al., 2005).
Mechanistic Insights and Structural Analysis
Further insights into the mechanism of action of 1,2,4-trioxolanes have been gained through mechanistic comparators with artemisinin, revealing preferences in the attack of Fe(II) and the formation of carbon-centered radicals, contributing to our understanding of their antimalarial activity (Tang et al., 2005).
Eigenschaften
CAS-Nummer |
289-14-5 |
|---|---|
Produktname |
1,2,4-Trioxolane |
Molekularformel |
C2H4O3 |
Molekulargewicht |
76.05 g/mol |
IUPAC-Name |
1,2,4-trioxolane |
InChI |
InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |
InChI-Schlüssel |
RZYIPLSVRHWROD-UHFFFAOYSA-N |
SMILES |
C1OCOO1 |
Kanonische SMILES |
C1OCOO1 |
Andere CAS-Nummern |
289-14-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



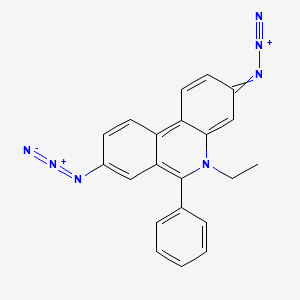
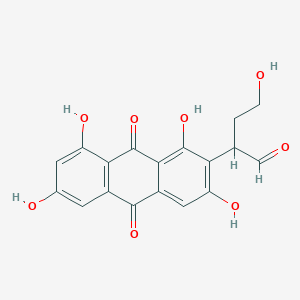
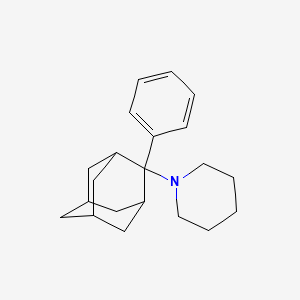
![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)
